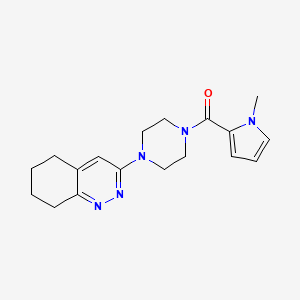

(1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Beschreibung

The compound "(1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone" features a methanone core linking a 1-methylpyrrole moiety to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin group. This structure combines aromatic heterocycles (pyrrole and cinnolin) with a flexible piperazine spacer, a design common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

The tetrahydrocinnolin group may enhance π-π stacking interactions in biological targets, while the methylpyrrole moiety could improve lipophilicity. Piperazine derivatives are often employed to balance solubility and membrane permeability .

Eigenschaften

IUPAC Name |

(1-methylpyrrol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-21-8-4-7-16(21)18(24)23-11-9-22(10-12-23)17-13-14-5-2-3-6-15(14)19-20-17/h4,7-8,13H,2-3,5-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJJKKHJJQIQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole and tetrahydrocinnoline building blocks These building blocks are then coupled using appropriate reagents and reaction conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

Reduction: : The tetrahydrocinnoline moiety can be reduced to form tetrahydrocinnoline derivatives.

Substitution: : The piperazine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophilic substitution reactions often use alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed

Oxidation: : Pyrrole-2-carboxylic acid derivatives.

Reduction: : Tetrahydrocinnoline derivatives.

Substitution: : Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research, including:

Medicinal Chemistry: : It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

Material Science: : Its unique structure makes it a candidate for use in advanced materials, such as organic semiconductors.

Organic Synthesis: : It can be used as a reagent or catalyst in organic synthesis, facilitating the formation of complex molecules.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s tetrahydrocinnolin-piperazine group distinguishes it from the thienothiophene or pyrimidine-based analogs in and .

- Piperazine spacers are ubiquitous across analogs but differ in substitution patterns (e.g., phenylmethyl in vs. tetrahydrocinnolin in the target compound), impacting steric bulk and electronic properties.

Key Observations :

- Piperidine-catalyzed reflux in DMF/EtOH is common for forming methanone-linked heterocycles .

- The target compound’s synthesis may require milder conditions due to the sensitivity of tetrahydrocinnolin compared to thienothiophene or pyrimidine systems.

Physicochemical Properties

Key Observations :

Biologische Aktivität

The compound (1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 502.66 g/mol. The structure incorporates a pyrrole ring and a piperazine moiety, which are known to influence biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C26H26N6O |

| Molecular Weight | 502.66 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Research indicates that compounds similar to this compound interact with various biological targets. The piperazine and pyrrole moieties are known to modulate neurotransmitter systems and could exhibit effects on serotonin and dopamine receptors.

Key Mechanisms:

- Receptor Binding : The compound may bind to serotonin (5HT) receptors, influencing mood and cognition.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in neurochemical pathways could contribute to its pharmacological effects.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells against oxidative stress.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

In Vitro Studies

In laboratory settings, the compound was tested for:

- Antioxidant Activity : Demonstrated significant free radical scavenging properties.

- Cytotoxicity : Exhibited selective cytotoxic effects against certain cancer cell lines while sparing normal cells.

In Vivo Studies

Animal models have been utilized to assess:

- Behavioral Effects : Alterations in anxiety-like behaviors were noted in rodent models.

- Neuroprotective Effects : The compound showed promise in reducing neurodegeneration in models of Alzheimer's disease.

Case Studies

Several case studies highlight the therapeutic potential of the compound:

- Case Study 1 : A study involving mice treated with the compound showed improvements in cognitive function as assessed by maze tests. The results suggested enhanced memory retention linked to serotonergic activity.

- Case Study 2 : In a rat model of depression, administration of the compound led to decreased immobility time in forced swim tests, indicating antidepressant-like effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.